Remifentanil vs. Alfentanil: 40- to 70-Fold Potency Difference in Ventilatory Depression EC50
In a randomized, double-blind crossover study in healthy males, remifentanil demonstrated dramatically greater potency than alfentanil using the minute ventilatory response to 7.5% CO₂ as the endpoint. The EC₅₀ (50% depression of minute ventilation) for remifentanil was 1.17 ng/mL (whole blood), compared with 49.4 ng/mL for alfentanil, yielding an approximately 40-fold potency advantage [1]. When adjusted to reflect the clinically standard alfentanil plasma concentration measurement, the potency ratio increased to approximately 70-fold (41–104) [1].
| Evidence Dimension | Relative potency—ventilatory depression EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 1.17 ng/mL (whole blood, 95% CI: 0.85–1.49 ng/mL) |
| Comparator Or Baseline | Alfentanil EC₅₀ = 49.4 ng/mL (whole blood, 95% CI: 32.4–66.5 ng/mL) |
| Quantified Difference | ~40× (whole blood); ~70× (plasma-adjusted) |
| Conditions | 30 healthy male volunteers, computer-assisted continuous IV infusion for 180 min, ventilatory response to 7.5% CO₂ |
Why This Matters
The quantified 40- to 70-fold potency advantage ensures that remifentanil oxalate achieves profound intraoperative analgesia at substantially lower molar doses than alfentanil, directly influencing procurement decisions where cost-per-dose and safety margin are evaluated.
- [1] Glass PS, Iselin-Chaves IA, Goodman D, et al. Determination of the potency of remifentanil compared with alfentanil using ventilatory depression as the measure of opioid effect. Anesthesiology. 1999 Jun;90(6):1556-63. View Source
